Geranyl ferulate

Catalog No.
S1782071
CAS No.
1206615-69-1
M.F
C20H26O4
M. Wt
330.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl ferulate

CAS Number

1206615-69-1

Product Name

Geranyl ferulate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C20H26O4

Molecular Weight

330.424

InChI

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+

InChI Key

KSRDJVKWHDQVBQ-TWGDSDBMSA-N

SMILES

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C

Microbiology

Geraniol has been used in microbiology, specifically in the engineering of Escherichia coli for the production of geraniol .

Application: Geraniol is produced in E. coli by expressing a heterologous mevalonate pathway and replacing the terpene synthase with a geraniol synthase from Ocimum basilicum . An alcohol acyltransferase (AAT) from Rosa hybrida is also co-expressed for the specific acetylation of geraniol .

Method: The low water solubility of geranyl acetate, the product of geraniol acetylation, allows it to partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase .

Results: In a partially optimized system, this strain produced 4.8 g/L geranyl acetate (based on the aqueous volume), representing the highest monoterpene titre achieved from microbial culture to date .

Cancer Research

Geraniol has shown potential in cancer research, with studies indicating its effectiveness against a broad range of cancers, including colon, prostate, breast, lung, skin, kidney, liver, and pancreatic cancer .

Application: Geraniol has been found to induce apoptosis and cell cycle arrest, modulate multiple molecular targets, including p53 and STAT3, activate caspases, and modulate inflammation via transcriptional regulation .

Method: The methods of application vary depending on the specific type of cancer being studied. Most involve the administration of geraniol to cancer cells or animal models and subsequent analysis of its effects .

Results: The results have shown that geraniol can effectively inhibit cancer cell growth and induce apoptosis .

Geranyl ferulate, chemically known as (E)-geranylferulic acid, is a natural compound categorized under the class of aryl compounds. It is derived from the esterification of geraniol and ferulic acid, featuring the molecular formula C20H26O4 and a CAS number of 1206615-69-1. This compound is primarily isolated from various plant species, including Zingiber officinale (ginger), where it exhibits notable biological properties and potential health benefits .

, including:

  • Oxidation: This can lead to the formation of various oxidation products, which may have different biological activities.
  • Reduction: The reduction reactions can modify the functional groups present in geranyl ferulate, potentially altering its reactivity and biological effects.
  • Substitution: Geranyl ferulate can undergo substitution reactions, allowing for the introduction of different functional groups that may enhance its properties or applications .

Geranyl ferulate has demonstrated significant biological activities, including:

  • Antioxidant Activity: It exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies indicate that geranyl ferulate can inhibit the production of nitric oxide, a key mediator in inflammatory responses, suggesting its potential use in managing inflammatory diseases .
  • Antimicrobial Properties: The compound has shown efficacy against various microbial strains, indicating its potential as a natural preservative or therapeutic agent .

The synthesis of geranyl ferulate can be achieved through several methods:

  • Enzymatic Synthesis: This method involves using lipases as biocatalysts to facilitate the esterification reaction between geraniol and ferulic acid. This approach is environmentally friendly and often results in high yields with minimal by-products .
  • Chemical Synthesis: Traditional chemical methods may involve direct esterification using acid catalysts under controlled conditions to promote the reaction between geraniol and ferulic acid .

Geranyl ferulate has diverse applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for potential therapeutic uses in treating chronic diseases.
  • Cosmetics: Its antioxidant activity makes it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural preservative with antimicrobial properties, geranyl ferulate can be utilized to enhance food safety and shelf life .

Geranyl ferulate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
GeraniolContains a similar geranyl groupAntimicrobial, antioxidantPrimarily used as a fragrance
Ferulic AcidCommon phenolic structureAntioxidant, anti-inflammatoryFound widely in plant-based foods
Cinnamic AcidSimilar aromatic structureAntimicrobial, anti-inflammatoryUsed extensively in flavoring
EugenolContains similar phenolic componentsAnalgesic, antimicrobialCommonly found in clove oil

Geranyl ferulate is unique due to its specific combination of geraniol and ferulic acid functionalities, which contribute to its distinct biological activities not fully replicated by its analogs. Its dual action as both an antioxidant and an anti-inflammatory agent sets it apart from many similar compounds .

XLogP3

5.2

Appearance

Oil

Dates

Modify: 2023-08-15

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